molecular formula C18H19N5O3S B2883226 Ethyl 4-[[2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate CAS No. 896290-94-1

Ethyl 4-[[2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate

Cat. No.: B2883226
CAS No.: 896290-94-1
M. Wt: 385.44
InChI Key: JGCRLDAJDZDTSV-UHFFFAOYSA-N
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Description

This compound is a chemical substance . It’s a derivative of pyrrole, which is a biologically active scaffold known for its diverse activities . Pyrrole-containing analogs are considered potential sources of biologically active compounds .


Chemical Reactions Analysis

While the exact chemical reactions involving this compound are not detailed in the retrieved sources, pyrrole derivatives are known to undergo various chemical reactions .

Scientific Research Applications

Molecular Structure and Properties

A study conducted by El-Azab et al. (2016) on a similar compound explored its molecular structure through FT-IR and FT-Raman spectra, analyzing the stability and charge delocalization through natural bond orbital analysis. The study also examined its molecular electrostatic potential, nonlinear optical properties, and frontier molecular orbitals, indicating potential sites for nucleophilic attack based on the distribution of negative and positive regions across the molecule. This research suggests the compound's inhibitory activity against pyrrole inhibitor, with significant nonlinear optical properties that surpass those of urea (El-Azab, Mary, Panicker, Abdel-Aziz, Ibrahim A. Al-Suwaidan, & Alsenoy, 2016).

Antimicrobial Applications

Desai, Shihora, and Moradia (2007) synthesized new quinazolines, closely related to the compound , as potential antimicrobial agents. These compounds were evaluated for their antibacterial and antifungal activities against various pathogens, indicating the potential utility of similar compounds in antimicrobial treatments (Desai, Shihora, & Moradia, 2007).

Heterocyclic Chemistry

Research by Selič and Stanovnik (1997) involved the use of related compounds in the synthesis of heterocyclic systems, demonstrating the utility of such compounds in creating fused heterocyclic structures, which are foundational in the development of various pharmaceuticals (Selič & Stanovnik, 1997).

Synthesis of Poly-functionalized Tri-heterocyclic Compounds

Bhoi, Borad, Pithawala, & Patel (2016) worked on synthesizing novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, highlighting the synthesis process's efficiency and environmental friendliness. This study underscores the compound's role in creating diverse poly-functionalized tri-heterocyclic benzothiazole derivatives with potential antibacterial, antioxidant, and antitubercular activities (Bhoi, Borad, Pithawala, & Patel, 2016).

Properties

IUPAC Name

ethyl 4-[[2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-3-26-17(25)14-6-8-15(9-7-14)19-16(24)12-27-18-21-20-13(2)23(18)22-10-4-5-11-22/h4-11H,3,12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCRLDAJDZDTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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